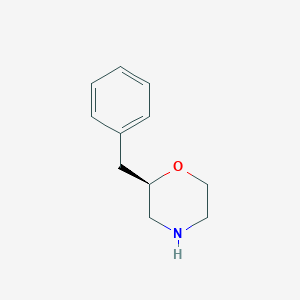

(R)-2-benzylmorpholine

Übersicht

Beschreibung

®-2-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-benzylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ®-2-benzylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, enantioselective synthesis methods, such as asymmetric catalysis or chiral auxiliary techniques, are employed to obtain the ®-enantiomer with high enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions: ®-2-Benzylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert ®-2-benzylmorpholine to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or morpholine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Benzyl halides, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzylmorpholine derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-Benzylmorpholine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: ®-2-Benzylmorpholine derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ®-2-benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-2-Benzylmorpholine: The enantiomer of ®-2-benzylmorpholine, which may exhibit different biological activities due to its chiral nature.

N-Benzylmorpholine: A non-chiral analog with similar structural features but lacking the enantiomeric specificity.

2-Benzylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-2-Benzylmorpholine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This enantiomeric specificity can lead to distinct pharmacological profiles compared to its non-chiral or different enantiomer counterparts.

Biologische Aktivität

(R)-2-benzylmorpholine is a chiral morpholine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications, including appetite suppression and neuroprotective effects, alongside its utility in organic synthesis as a building block for more complex molecules. This article explores the biological activity of this compound through research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring. Its molecular formula is CHN, with a molar mass of approximately 175.25 g/mol. The compound's unique stereochemical properties arise from the chiral center at the carbon adjacent to the nitrogen atom, contributing to its distinct biological activities.

Appetite Suppression

Research has indicated that this compound may act as an appetite suppressant . It has been studied for its ability to selectively antagonize certain receptors involved in hunger and satiety pathways. Specifically, it appears to modulate dopamine receptors, which are crucial in regulating reward and motivation mechanisms in the brain. This modulation suggests that this compound could influence metabolic pathways related to appetite control.

Neuroprotective Effects

In addition to appetite suppression, this compound has shown potential neuroprotective effects . Studies indicate that it may protect neuronal cells from damage, although further investigation is required to fully elucidate its pharmacological profile and mechanisms of action.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The morpholine ring contributes to the compound's structural stability and pharmacokinetic properties. Key pathways may include:

- Inhibition of Enzyme Activity : this compound has been utilized in studies focusing on enzyme inhibition due to its structural similarity to biologically active molecules.

- Alteration of Receptor Signaling : It selectively binds to dopamine receptors, influencing neurochemical pathways associated with appetite regulation.

Synthesis and Derivatives

Several synthetic methods have been developed for producing this compound, emphasizing its accessibility in organic chemistry. Notably, it serves as a precursor for various derivatives with enhanced biological activity. The following table summarizes some notable derivatives and their potential applications:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| (S)-2-benzylmorpholine | Chiral Morpholine | Opposite stereochemistry | Different biological activity profile |

| 3-benzylmorpholine | Morpholine Derivative | Benzyl group at the third position | Potentially different pharmacokinetics |

| 4-benzylmorpholine | Morpholine Derivative | Benzyl group at the fourth position | Varies in receptor affinity |

| N-benzylpiperidine | Piperidine Derivative | Similar nitrogen-containing ring | Different pharmacological properties |

Case Studies

- Appetite Suppressant Research : A study published in the Journal of Medicinal Chemistry highlighted that this compound demonstrated significant appetite-suppressing effects in animal models, suggesting its potential as a therapeutic agent for obesity management .

- Neuroprotective Studies : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated reduced cell death and improved survival rates in treated neuronal cultures .

- Enzyme Inhibition : Research into enzyme inhibition revealed that this compound could selectively inhibit cytochrome P450 enzymes, particularly CYP2A13, which is implicated in lung cancer risk among tobacco users. This selectivity supports its potential role in chemoprevention strategies .

Eigenschaften

IUPAC Name |

(2R)-2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439192 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-51-9 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches for (R)-2-benzylmorpholine?

A1: Several synthetic routes have been explored for this compound, highlighting the versatility of this molecule as a target. One approach utilizes a stereospecific rearrangement of L-phenylalaninol catalyzed by (CF3CO)2O. This method, described by [], leverages readily available starting materials and proceeds with high stereoselectivity. Another strategy relies on an intramolecular reductive amination strategy starting from N-Boc-2-hydroxymethylmorpholine []. This route offers flexibility by allowing modifications to the benzyl group. Additionally, a Sharpless asymmetric epoxidation strategy has also been employed, showcasing the application of powerful asymmetric methodologies in the synthesis of this compound [].

Q2: What is the significance of the stereochemistry in this compound?

A2: As a chiral molecule, this compound exists as two enantiomers, designated as (R)- and (S)-enantiomers. This stereochemical distinction is crucial, as different enantiomers often exhibit distinct biological activities. This difference arises from the specific interactions each enantiomer can have with chiral biological targets, such as enzymes and receptors. Therefore, the development of stereoselective synthetic routes, such as those described in [] and [], is essential for accessing the desired enantiomer with high purity.

Q3: Can you elaborate on the applications of this compound as a building block in organic synthesis?

A3: this compound serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both the morpholine and benzyl groups, offering diverse reactivity handles for further functionalization. For instance, the nitrogen atom in the morpholine ring can be readily alkylated or acylated, while the benzyl group can undergo various transformations, including electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. The inherent chirality of this compound can be transferred to the products, making it valuable for creating enantiopure compounds, especially in the context of medicinal chemistry, where the stereochemistry of a drug molecule can significantly impact its pharmacological properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.